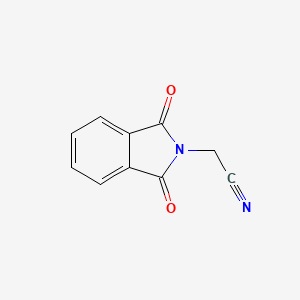

2-(1,3-ジオキソイソインドリン-2-イル)アセトニトリル

概要

説明

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C10H6N2O2 and its molecular weight is 186.17 g/mol. The purity is usually 95%.

The exact mass of the compound (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403772. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌剤および抗酸化剤

この化合物は、抗癌剤および抗酸化剤として有望な結果を示す1-(1,3-ジオキソイソインドリン-2-イル)-3-アリール尿素アナログの合成に使用されてきました。 たとえば、1-(4-ブロモフェニル)-3-(1,3-ジオキソイソインドリン-2-イル)尿素は、非小細胞肺癌、CNS、メラノーマ、腎臓癌、前立腺癌、乳癌など、さまざまな癌細胞株に対して有意な抗癌活性を示しました .

抗菌評価

この化学物質から合成された化合物は、3つのグラム陽性菌と3つのグラム陰性菌に対する優れた抗菌活性についてスクリーニングされました .

求電子試薬の合成

求電子試薬である- (1,3-ジオキソイソインドリン-2-イル) -ジエチルホスホロチオアート(SDDP)の効率的な合成が記載されています。 SP(O)(OEt)部分の転移が起こるSDDPの合成的用途が調査されました .

医薬品合成

これらの芳香族化合物(位置1と3にイソインドリン核とカルボニル基を特徴とする)は、医薬品合成などのさまざまな分野での潜在的な使用のために注目を集めています .

除草剤

この化合物から合成できるN-イソインドリン-1,3-ジオンヘテロ環は、除草剤の開発に応用されています .

着色剤と染料

特性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTIDLYAIIARFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323370 | |

| Record name | (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3842-20-4 | |

| Record name | 3842-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(CYANOMETHYL)-PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

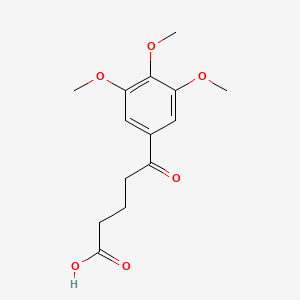

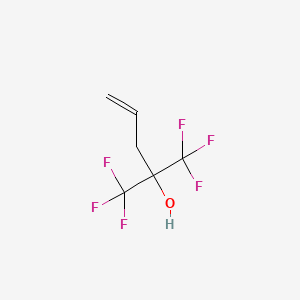

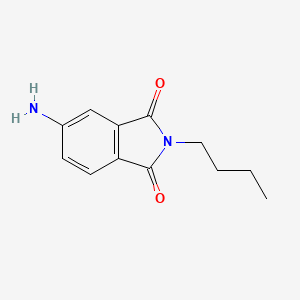

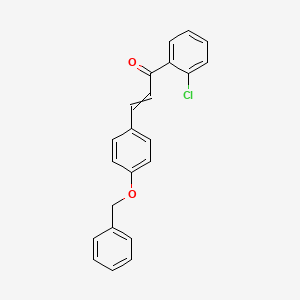

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile and what are some key structural features observed in its crystal form?

A1: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile (C10H6N2O2) consists of an acetonitrile group linked to a 1H-isoindole-1,3(2H)-dione unit. In its crystal form, the molecule exhibits a dihedral angle between these two units, with values of 69.0° and 77.0° observed for the two independent molecules present within the asymmetric unit []. This structural information is crucial for understanding potential interactions with other molecules and for computational modeling studies.

Q2: How is 2-(1,3-dioxoisoindolin-2-yl)acetonitrile utilized in chemical synthesis?

A2: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile serves as a valuable precursor in organic synthesis. Specifically, it acts as a reactant in the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione via a [2+3] cycloaddition reaction with sodium azide using the Koguro method []. This reaction highlights the compound's versatility in constructing more complex molecules with potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B1296384.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)

![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)